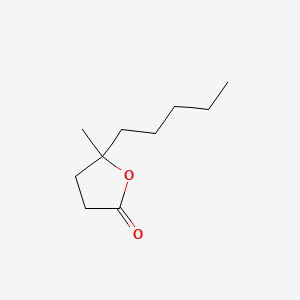
Dihydro-5-methyl-5-pentylfuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-5-methyl-5-pentylfuran-2(3H)-one is an organic compound with the molecular formula C9H16O2 It is a furan derivative, characterized by a furan ring with a pentyl and a methyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-methyl-5-pentylfuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-pentyl-5-methyl-2-penten-1-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow synthesis approach, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro-5-methyl-5-pentylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Dihydro-5-methyl-5-pentylfuran-2(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of dihydro-5-methyl-5-pentylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4,5-dihydrofuran
- 2,3-Dihydro-5-methylfuran
- 4,5-Dihydro-2-methylfuran
- 5-Methyl-2,3-dihydrofuran
Uniqueness
Dihydro-5-methyl-5-pentylfuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biologische Aktivität
Dihydro-5-methyl-5-pentylfuran-2(3H)-one, also known by its CAS number 52908-82-4, is a compound belonging to the class of meroterpenoids. This article delves into its biological activities, drawing from various research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| Density | 0.936 g/cm³ |
| Boiling Point | 251°C at 760 mmHg |
| Flash Point | 97.9°C |
Sources and Extraction
This compound is synthesized from various natural sources, primarily through fermentation processes involving fungi and plants. The extraction methods significantly influence the yield and biological activity of the compound. For instance, dichloromethane has been noted for effectively extracting phenolic components from plant materials, enhancing their biological efficacy .
Antioxidant Activity
Research indicates that meroterpenoids, including this compound, exhibit significant antioxidant properties . A study highlighted that certain extracts enriched with this compound reduced oxidative stress markers in cell models, suggesting its potential as a natural antioxidant .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This activity is crucial in managing chronic inflammatory diseases .
Cytotoxicity and Anti-cancer Potential
This compound has shown cytotoxic effects against various cancer cell lines. For example, studies have reported that meroterpenoids can inhibit the growth of lung and colon cancer cells, with IC₅₀ values indicating effective concentrations for therapeutic action .
Case Studies
- Cytotoxic Effects on Cancer Cells :
- Neuroprotective Effects :
The biological activities of this compound are attributed to its ability to modulate various signaling pathways:
- Nrf2 Pathway Activation : This pathway is crucial for cellular defense against oxidative stress. Compounds like this compound enhance Nrf2 activation, leading to increased expression of antioxidant enzymes .
- Inhibition of NF-kB : By inhibiting NF-kB activation, this compound may reduce inflammation and prevent tumor progression in various cancer types .
Eigenschaften
CAS-Nummer |
52908-82-4 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
5-methyl-5-pentyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-7-10(2)8-6-9(11)12-10/h3-8H2,1-2H3 |
InChI-Schlüssel |
QVWSNRKWLGEXCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(CCC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















